Ethyl 4-isopropylthiazole-2-carboxylate
Overview
Description
Ethyl 4-isopropylthiazole-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃NO₂S. It is a pale-yellow to yellow-brown liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its unique thiazole ring structure, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-isopropylthiazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiazole with vinyl bromide in the presence of an inert solvent such as dimethylformamide. The reaction is typically carried out at room temperature or slightly elevated temperatures to control the reaction progress .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Ethyl 4-isopropylthiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, including fungicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 4-isopropylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 4-isopropylthiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-isopropylthiazole-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate: This compound contains a nitrophenyl group, which imparts different chemical and biological properties.
Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate: This compound has a pyrimidine ring, making it distinct in terms of reactivity and applications.
This compound is unique due to its specific thiazole ring structure and the position of its functional groups, which contribute to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
ethyl 4-propan-2-yl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWKKZAAUKWYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445349 | |
Record name | ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156589-82-1 | |
Record name | ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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